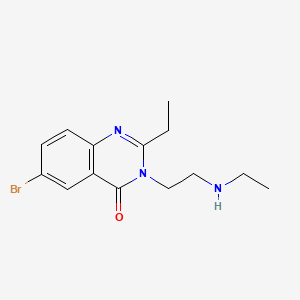
4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)- is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 2nd position, and an ethylaminoethyl group at the 3rd position of the quinazolinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-2-ethylquinazolin-4(3H)-one and 2-(ethylamino)ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or dimethyl sulfoxide, and a catalyst, such as triethylamine.
Reaction Steps: The reaction proceeds through nucleophilic substitution, where the ethylaminoethyl group is introduced at the 3rd position of the quinazolinone core. The reaction mixture is typically heated to a specific temperature, ranging from 60°C to 100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as a biological probe to study cellular processes and pathways.
Medicine: The compound exhibits promising pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4(3H)-Quinazolinone, 6-chloro-2-ethyl-3-(2-(ethylamino)ethyl)-
- 4(3H)-Quinazolinone, 6-fluoro-2-ethyl-3-(2-(ethylamino)ethyl)-
- 4(3H)-Quinazolinone, 6-methyl-2-ethyl-3-(2-(ethylamino)ethyl)-
Uniqueness
4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)- is unique due to the presence of the bromine atom at the 6th position, which can influence its reactivity and biological activity. The ethylaminoethyl group at the 3rd position also contributes to its distinct pharmacological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
77300-98-2 |
|---|---|
Formule moléculaire |
C14H18BrN3O |
Poids moléculaire |
324.22 g/mol |
Nom IUPAC |
6-bromo-2-ethyl-3-[2-(ethylamino)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C14H18BrN3O/c1-3-13-17-12-6-5-10(15)9-11(12)14(19)18(13)8-7-16-4-2/h5-6,9,16H,3-4,7-8H2,1-2H3 |
Clé InChI |
XNOJIAMOYDKOFD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCNCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


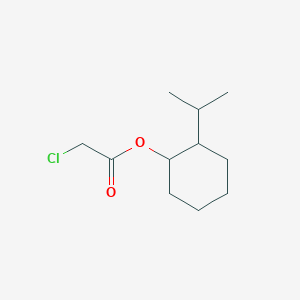

![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)
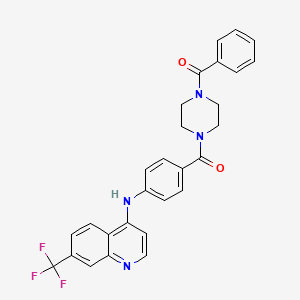
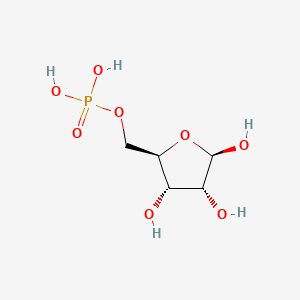
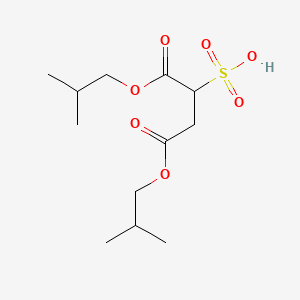
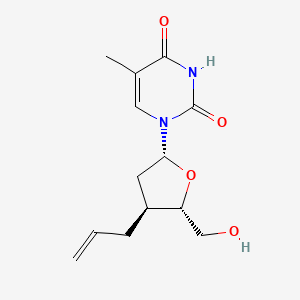
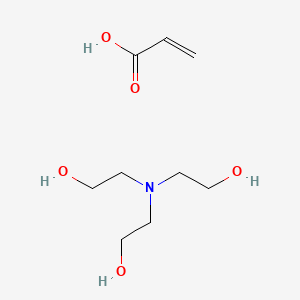

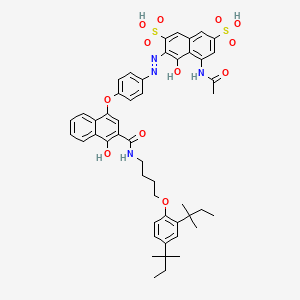
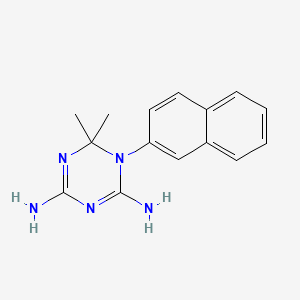
![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)

![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)
